DNA Polymerase α Inhibition: Binary Functional Divergence Driven by the 5-Iodo Substituent
In a direct head-to-head comparison within the same study, anhydro-araIC 3'-acetate was a potent inhibitor of DNA polymerase α purified from L1210 murine leukemia cells at the nucleoside level, whereas anhydro-araC 3'-acetate — differing only by the absence of the 5-iodo substituent — was completely non-inhibitory [1]. The 3'-O-acetyl group alone is insufficient to confer polymerase α inhibition; this activity is exclusively determined by the 5-iodo modification [1]. Anhydro-araIC (lacking the acetyl but retaining the 5-iodo) also inhibited polymerase α, confirming that the acetyl group does not impair this activity [1].
Comparator (anhydro-araC 3'-acetate): completely non-inhibitory
| Evidence Dimension | Inhibition of DNA polymerase α from L1210 leukemia cells at the nucleoside level |
|---|---|
| Target Compound Data | Potent inhibitor (active) |
| Comparator Or Baseline | Anhydro-araC 3'-acetate (CAS 10212-28-9): Non-inhibitory (inactive); Anhydro-araC (ancitabine): Non-inhibitory (inactive) |
| Quantified Difference | Binary: active vs. inactive; the 5-iodo substituent is necessary and sufficient for polymerase α inhibition within this scaffold class |
| Conditions | DNA polymerase α purified from L1210 murine leukemia cells; assayed at the nucleoside level (Itoh et al., 1981) |
Why This Matters
For researchers studying DNA polymerase α biology or screening for polymerase α-targeted agents, substitution with the non-iodinated analog anhydro-araC 3'-acetate would yield a false-negative result and fundamentally alter the experimental system.
- [1] Itoh YH, Chu MY, Chang PK, Allaudeen HS, Sartorelli AC. Evaluation of 2,2'-anhydro-1-(3'-O-acetyl-β-D-arabinofuranosyl)-5-iodocytosine hydrochloride and related compounds as antineoplastic and antiviral agents. Chem Biol Interact. 1981 Jan;33(2-3):215-27. doi: 10.1016/0009-2797(81)90042-9. PMID: 6257405. View Source
